Chloromaleic acid anhydride

Description

The exact mass of the compound Chloromaleic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4975. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chloromaleic acid anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromaleic acid anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

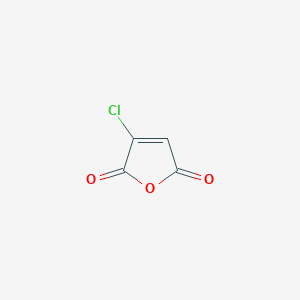

Structure

3D Structure

Properties

IUPAC Name |

3-chlorofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClO3/c5-2-1-3(6)8-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJAFLQWMOMYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)OC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059127 | |

| Record name | 2,5-Furandione, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; mp = 10-15 deg C; [Hawley] White solid; [MSDSonline] | |

| Record name | Chloromaleic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-02-6 | |

| Record name | 3-Chloro-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromaleic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromaleic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromaleic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROMALEIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSB7MR0EI0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Chloromaleic Anhydride (CMA)

CAS Number: 96-02-6 Formula: C₄HClO₃ Molecular Weight: 132.50 g/mol

Executive Summary & Strategic Utility

Chloromaleic anhydride (CMA) represents a specialized electrophilic building block that bridges the gap between standard maleic anhydride chemistry and halogenated functionalization. Unlike its non-halogenated parent, CMA offers a unique "dual-handle" reactivity: the highly electrophilic anhydride ring for nucleophilic acyl substitution, and the vinylic chlorine atom which influences dipole moments, steric hindrance, and post-polymerization modification potential.

For drug development and material scientists, CMA is not merely a monomer; it is a sterically biased dienophile . In Diels-Alder cycloadditions, the chlorine atom directs regioselectivity and alters the kinetics of adduct formation, often stabilizing transition states that are inaccessible to simple maleic anhydride. Furthermore, its role in radical copolymerization allows for the introduction of reactive chlorine sites into polymer backbones, serving as anchor points for further functionalization (e.g., flame retardants or bioconjugates).

Physicochemical Profile

Data aggregated from validated experimental sources.

| Property | Value | Critical Note for Processing |

| Physical State | Low-melting solid / Yellow liquid | MP is near ambient (33°C); often supercools to a liquid. |

| Melting Point | 33°C (91.4°F) | Requires warm water bath for transfer; do not overheat. |

| Boiling Point | 196°C (at 760 mmHg) | High BP requires vacuum distillation for purification. |

| Density | 1.54 g/cm³ | Significantly denser than water; phase separation is rapid. |

| Solubility | Hydrolyzes in water; Soluble in ether, CHCl₃ | Strictly anhydrous handling required to prevent acid formation. |

| Refractive Index | Useful for purity checks during distillation. |

Synthetic Route & Purification Protocol

Context: The synthesis of CMA is classically achieved via the chlorination of maleic anhydride followed by catalytic dehydrochlorination. The following protocol focuses on the purification of crude commercial material, a common requirement for high-precision polymer synthesis or pharmaceutical intermediate production.

Protocol: Vacuum Distillation & Handling

Objective: Isolation of >99% purity CMA from hydrolyzed or oligomerized crude stock.

Equipment:

-

Short-path distillation head (Vigreux column optional but recommended).

-

Schlenk line (Vacuum/Nitrogen manifold).

-

Oil bath with digital temperature control.

Methodology:

-

System Prep: Flame-dry all glassware under vacuum to remove adsorbed moisture. This is critical; trace water catalyzes the ring-opening hydrolysis to chloromaleic acid, which sublimes and clogs condensers.

-

Loading: Charge the boiling flask with crude CMA. Add a magnetic stir bar and 0.5% (w/w) activated copper powder (stabilizer against polymerization).

-

Degassing: Cycle vacuum/nitrogen (3x) to remove dissolved oxygen.

-

Distillation:

-

Apply vacuum (<10 mmHg).

-

Slowly ramp oil bath to ~110-120°C (depending on vacuum depth).

-

Discard the first fraction (fores) : This typically contains HCl and maleic anhydride.

-

Collect the main fraction : A clear, colorless to pale yellow liquid.

-

-

Storage: Store under argon at 4°C. If the product solidifies (MP 33°C), gently warm to melt before use.

Scientist’s Insight: If you observe white crystals forming in the condenser, you have a vacuum leak. The crystals are likely chloromaleic acid formed by reaction with atmospheric moisture. Stop, clean, and reseal.

Reactivity Landscape & Mechanistic Pathways

CMA exhibits three primary modes of reactivity that are exploited in synthesis.

A. Diels-Alder Cycloaddition

As a dienophile, CMA is more reactive than maleic anhydride towards electron-rich dienes due to the inductive electron-withdrawing effect of the chlorine atom, which lowers the LUMO energy of the dienophile.

-

Regioselectivity: The chlorine atom creates an electronic asymmetry, often favoring ortho or para products depending on the diene's substitution pattern.

B. Nucleophilic Ring Opening (Alcoholysis/Aminolysis)

The anhydride ring opens readily with alcohols or amines.

-

Mechanism: Nucleophilic attack occurs preferentially at the carbonyl furthest from the chlorine atom due to steric hindrance, though electronic effects can compete.

C. Radical Copolymerization

CMA forms alternating copolymers with electron-donor monomers (e.g., styrene, vinyl ethers). The chlorine atom stabilizes the radical intermediate but can also participate in chain transfer, potentially lowering molecular weight compared to non-halogenated analogs.

Visualization: Reaction Pathways

Figure 1: The divergent reactivity of CMA. Note the hydrolysis pathway (red) is a degradation route to be avoided, while others lead to value-added scaffolds.

Applications in Drug Development & Materials

While maleic anhydride is the workhorse, CMA is the "scalpel" used for specific structural modifications.

Bioconjugation Linkers

CMA is used to synthesize heterobifunctional linkers. The anhydride reacts with an amino group on a protein or drug payload. The remaining double bond (containing the Cl) is then available for a second reaction, such as a thiol-Michael addition (though the Cl deactivates the double bond slightly compared to maleimide, it allows for specific elimination chemistry).

Copolymerization for Drug Delivery

CMA is copolymerized with divinyl ether or styrene to form "SMA-like" (Styrene-Maleic Anhydride) polymers.

-

Advantage: The chlorine atom on the backbone alters the solubility profile and the hydrolytic degradation rate of the polymer, allowing for tunable release kinetics of encapsulated drugs.

-

Self-Validating Check: In polymer synthesis, the disappearance of the vinyl proton signal in NMR and the retention of the C-Cl stretch in IR confirms successful incorporation without dechlorination.

Intermediate for Flame Retardants

The high chlorine content makes CMA derivatives excellent candidates for flame retardant additives in epoxy resins. The anhydride cures the epoxy, while the chlorine acts as a radical scavenger during combustion.

Visualization: Bioconjugation Workflow

Figure 2: Strategic utilization of CMA in bioconjugation, leveraging the anhydride for attachment and the chloro-alkene for subsequent modification.

Safety & Handling Protocol (SDS Summary)

Hazard Class: Corrosive (Cat 1B), Respiratory Sensitizer.[1]

-

Moisture Control: CMA reacts violently with water to form chloromaleic acid. Always handle in a fume hood with dry solvents.

-

PPE: Double nitrile gloves are recommended. The liquid penetrates standard latex rapidly. Full face shield is required during distillation due to potential for bumping.

-

Inhalation: Vapors are lachrymatory and can cause asthma-like sensitization. Do not smell to identify.

-

Spill Management: Neutralize spills with soda ash (sodium carbonate) or lime before absorbing with vermiculite. Do not use water initially, as this generates heat and acid fumes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66772, Chloromaleic anhydride. Retrieved from [Link]

- Clifford, A. M., & Long, J. R. (1947).Preparation of chloromaleic anhydride. U.S. Patent No. 2,432,470. Washington, DC: U.S. Patent and Trademark Office.

-

Master Organic Chemistry. The Diels-Alder Reaction: Mechanism and Utility. Retrieved from [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization of Chloromaleic Anhydride (CMA)

This guide is structured as a high-level technical whitepaper designed for analytical chemists and pharmaceutical researchers. It prioritizes experimental utility, mechanistic interpretation, and data integrity.[1]

Executive Summary & Compound Profile

Chloromaleic Anhydride (3-chlorofuran-2,5-dione) is a critical functionalized monomer used in the synthesis of bio-active copolymers and as a highly reactive dienophile in Diels-Alder cycloadditions for drug discovery.[1] Unlike its parent compound, maleic anhydride (MA), the introduction of the chlorine atom at the vinylic position breaks molecular symmetry, creating distinct spectroscopic signatures essential for purity analysis and structural validation.

This guide provides a definitive reference for the IR and NMR spectral data of CMA, grounded in electronic substituent effects and validated synthesis protocols.

| Property | Data |

| IUPAC Name | 3-chlorofuran-2,5-dione |

| CAS Registry | 96-02-6 |

| Molecular Formula | C₄HClO₃ |

| Molecular Weight | 132.50 g/mol |

| Appearance | Colorless to pale yellow liquid (mp ~33°C) |

Synthesis & Purity Context

To interpret spectroscopic data accurately, one must understand the genesis of the sample. CMA is typically synthesized via the chlorination of maleic anhydride followed by thermal dehydrochlorination.[1] Impurities such as dichlorosuccinic anhydride (intermediate) or maleic anhydride (starting material) are common and must be identified via NMR.[1]

Synthesis Pathway Diagram

The following workflow illustrates the transformation and the origin of potential impurities.

Figure 1: Synthesis pathway showing the critical intermediate (Dichlorosuccinic Anhydride) which often appears as a contaminant in spectral analysis.

Infrared Spectroscopy (FT-IR)

The IR spectrum of CMA is dominated by the anhydride functionality.[1] The chlorine atom induces a frequency shift compared to maleic anhydride due to the field effect and changes in reduced mass.

Diagnostic Peaks Table[1]

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mechanistic Assignment |

| C=O[1][2] Stretch (Sym) | 1850 - 1860 | Weak/Med | Symmetric carbonyl stretching of the anhydride ring.[1] |

| C=O Stretch (Asym) | 1770 - 1790 | Strong | Asymmetric carbonyl stretching (characteristic doublet).[1] |

| C=C Stretch | 1615 - 1635 | Medium | Vinylic double bond.[1] Shifted slightly lower than MA (1631 cm⁻¹) due to Cl mass/conjugation.[1] |

| C-O-C Stretch | 1050 - 1070 | Strong | Cyclic anhydride ether linkage. |

| C-Cl Stretch | 740 - 780 | Medium | Characteristic C-Cl vibration (fingerprint region).[1] |

Experimental Insight: In a purity assay, look for a broad stretch around 3000-3500 cm⁻¹ .[1] Its presence indicates hydrolysis of the anhydride to chloromaleic acid (dicarboxylic acid) due to moisture exposure. A pure sample must lack O-H stretching.[1]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing CMA from Maleic Anhydride. The symmetry breaking by Chlorine results in unique chemical shifts.

¹H NMR Data (Proton)

Solvent: CDCl₃ (Chloroform-d)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| C=CH-Cl | 7.42 | Singlet (s) | 1H | Vinylic proton.[1] |

Mechanistic Logic:

-

Maleic Anhydride Reference: MA protons appear at 7.05 ppm .[1]

-

CMA Shift: The proton in CMA is deshielded (shifted downfield to ~7.42 ppm) relative to MA.

-

Why? The Chlorine atom exerts a strong inductive effect (-I), pulling electron density away from the ring system, deshielding the remaining proton. This outweighs the mesomeric (+M) shielding effect of the chlorine lone pairs.

-

Coupling: Because there is no vicinal proton (the other carbon holds the Cl), the signal appears as a sharp singlet .

¹³C NMR Data (Carbon)

Solvent: CDCl₃

The loss of C2 symmetry means all four carbons in the ring are magnetically non-equivalent.

| Carbon Label | Chemical Shift (δ, ppm) | Assignment |

| C2 | 162.5 - 163.5 | Carbonyl (C=O) adjacent to Chlorine (Deshielded).[1] |

| C5 | 160.0 - 161.5 | Carbonyl (C=O) adjacent to Hydrogen.[1] |

| C3 | 138.0 - 142.0 | Vinylic Carbon bonded to Chlorine (C-Cl).[1] |

| C4 | 130.0 - 134.0 | Vinylic Carbon bonded to Hydrogen (C-H).[1] |

Interpretation Protocol:

-

Carbonyl Region (160+ ppm): You will see two distinct peaks for CMA, whereas Maleic Anhydride shows only one peak (due to symmetry) at ~165 ppm.[1]

-

Alkene Region (130-145 ppm): The C-Cl carbon is significantly deshielded compared to the C-H carbon.[1]

Applications in Drug Development

CMA is not just a reagent; it is a scaffold for precision chemistry.[1]

-

Linker Chemistry: The anhydride ring opens upon reaction with amines (e.g., lysine residues on proteins) to form amide linkers, while the vinyl chloride moiety remains available for further substitution or cross-linking.

-

Copolymerization: CMA is copolymerized with styrene or vinyl ethers to create alternating copolymers used in micellar drug delivery systems.[1] The chlorine atom modifies the hydrophobicity and degradation rate of the polymer matrix compared to standard MA copolymers.

Logic Flow: Spectroscopic Validation of Conjugation

When reacting CMA with a drug or protein:

Figure 2: Decision logic for validating the successful conjugation of CMA to a target molecule.

References

-

Synthesis & Properties: U.S. Patent 2,432,470.[1] Preparation of Chlormaleic Anhydride. (Describes the chlorination/dehydrochlorination protocol).

-

NMR Chemical Shifts (General Anhydrides): Oregon State University. 1H NMR Chemical Shifts. (Reference for standard alkene and anhydride shifts).

-

Maleic Anhydride Baseline Data: National Institutes of Health (NIH) PubChem.[1] Maleic Anhydride Spectral Data.

-

Chloromaleic Anhydride Structure: National Institutes of Health (NIH) PubChem. 3-chlorofuran-2,5-dione.[1]

-

Copolymer Characterization: Biomedical Applications of Maleic Anhydride Copolymers. Revue Roumaine de Chimie. (Context for CMA use in drug delivery).

Disclaimer: The spectral data provided are typical values for CDCl₃ solution. Shifts may vary slightly depending on concentration, temperature, and solvent polarity (e.g., DMSO-d₆ will cause significant shifts due to hydrogen bonding with the anhydride oxygens).

Sources

Technical Whitepaper: Thermal Stability Profile and Decomposition Kinetics of Chloromaleic Anhydride

This guide provides a comprehensive technical analysis of the thermal stability, decomposition kinetics, and handling protocols for Chloromaleic Anhydride (CMA) . It is designed for researchers and process chemists who require precise control over this reactive intermediate in pharmaceutical synthesis and material science.

Executive Summary

Chloromaleic anhydride (CMA) is a potent dienophile and electrophile used extensively in the synthesis of bicyclic pharmacophores and fire-retardant polymers. While structurally related to maleic anhydride, the introduction of the chlorine substituent at the vinylic position significantly alters its thermodynamic profile.

Critical Insight: CMA exhibits a narrower window of thermal stability compared to its non-chlorinated analog. Its decomposition is governed by two primary vectors: moisture-induced hydrolysis (occurring at ambient conditions) and thermal dehydrohalogenation (onset typically >150°C), which releases corrosive hydrogen chloride (HCl). This guide delineates the boundaries of safe operation to prevent runaway decomposition and product contamination.

Physicochemical Profile

To model stability, one must first establish the baseline thermodynamic properties. The low melting point of CMA often results in it being handled as a supercooled liquid, increasing the risk of unnoticed hydrolysis.

| Property | Value | Notes |

| CAS Number | 96-02-6 | |

| Molecular Formula | C₄HClO₃ | |

| Molecular Weight | 132.50 g/mol | |

| Physical State | Yellow liquid / White solid | MP is 10–15°C; often supercooled liquid at RT. |

| Boiling Point | ~196°C | Often distilled under reduced pressure to avoid degradation. |

| Flash Point | >100°C (Estimated) | Analogous to Maleic Anhydride (102°C). |

| Solubility | Hydrolyzes in water | Soluble in benzene, toluene, chloroform. |

Thermal Stability & Decomposition Mechanism[2][3]

The decomposition of CMA is not a single event but a bifurcated pathway dependent on environmental conditions (moisture vs. heat).

Pathway A: Hydrolytic Instability (Ambient)

Unlike simple anhydrides, CMA’s electron-deficient ring (due to the electronegative Cl) makes it highly susceptible to nucleophilic attack by water.

-

Mechanism: Rapid ring opening to form chloromaleic acid.

-

Kinetics: Pseudo-first-order relative to water concentration.

-

Consequence: The formation of the diacid creates a higher melting point solid that can clog process lines and alters stoichiometry in subsequent reactions.

Pathway B: Thermal Dehydrochlorination (High Temperature)

At elevated temperatures (typically >160°C), the C-Cl bond becomes labile.

-

Mechanism: Elimination of HCl, likely facilitating polymerization or charring of the remaining carbon skeleton.

-

Catalysis: The released HCl can autocatalytically accelerate further degradation of the anhydride or sensitive substrates in the reaction matrix.

-

Comparison: While Maleic Anhydride is stable up to ~290°C, CMA’s stability threshold is significantly lower due to the weaker C-Cl bond energy compared to C-H.

Decomposition Pathway Diagram

Figure 1: Bifurcated decomposition pathways of CMA showing hydrolytic ring opening and thermal elimination of HCl.

Experimental Analysis & Methodology

To validate the stability of a specific CMA lot, the following analytical workflow is recommended. This protocol avoids common artifacts caused by atmospheric moisture.

Recommended Protocol: Thermal Analysis

Objective: Determine the specific

-

Sampling: Sample 5–10 mg of CMA in a glovebox (N₂ atmosphere, <10 ppm H₂O).

-

DSC (Differential Scanning Calorimetry):

-

Pan: Hermetically sealed Aluminum or Gold-plated high-pressure pans (to contain HCl).

-

Ramp: 5°C/min from 0°C to 250°C.

-

Signal: Look for an endotherm (melting ~15°C) followed by an exotherm (decomposition) or endotherm (evaporation/HCl loss).

-

-

TGA (Thermogravimetric Analysis):

-

Purge: Dry Nitrogen (50 mL/min).

-

Ramp: 10°C/min to 300°C.

-

Criterion: A mass loss step prior to the boiling point (~196°C) indicates pre-mature dehydrochlorination.

-

Analytical Workflow Diagram

Figure 2: Step-by-step experimental workflow for validating CMA thermal stability.

Implications for Synthesis & Drug Development

In drug development, particularly in the synthesis of Diels-Alder adducts for bicyclic systems, CMA is often chosen over maleic anhydride to introduce a functionalizable chlorine handle. However, its instability dictates specific process controls.

Impact on Reaction Engineering

-

Exotherm Control: The reaction of CMA with dienes (e.g., furan, cyclopentadiene) is exothermic. If the reaction temperature exceeds 120°C, the risk of competing dehydrochlorination increases, potentially poisoning metal catalysts used in subsequent steps.

-

Impurity Scavenging: The release of HCl can catalyze the polymerization of acid-sensitive dienes.

-

Recommendation: Use a non-nucleophilic base (e.g., 2,6-lutidine) or an acid scavenger (e.g., propylene oxide) if high temperatures are unavoidable.

-

Storage & Purity

-

Hydrolysis: Even trace moisture converts CMA to chloromaleic acid. This impurity is not a spectator; it can act as a proton source, altering reaction rates.

-

Re-distillation: If the material appears cloudy or solidifies at room temperature (when it should be a supercooled liquid), it likely contains significant hydrolyzed acid. Distillation under vacuum is required to restore the anhydride.

Safety & Handling Protocols

Hazard Class: Corrosive, Skin Sensitizer.

-

Moisture Exclusion: Store under inert gas (Argon/Nitrogen). Use Schlenk lines or gloveboxes for transfer.

-

PPE: Full face shield and chemically resistant gloves (Nitrile/Butyl). The liquid penetrates skin rapidly, and hydrolysis on the skin generates acid burns.

-

Ventilation: All thermal operations must be conducted in a fume hood. The decomposition product (HCl) is a severe respiratory irritant.

-

Spill Management: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base only after absorption to prevent violent splashing.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66772, Chloromaleic anhydride. Retrieved January 29, 2026 from [Link]

-

Haz-Map (2025). Chloromaleic anhydride - Occupational Health Database. Retrieved January 29, 2026 from [Link]

-

Koyon Chem (2025). Reaction kinetics of maleic anhydride reactions. (Comparative data for anhydride hydrolysis kinetics). Retrieved January 29, 2026 from [Link]

-

Carl Roth (2024). Safety Data Sheet: Maleic Anhydride.[1][2] (Baseline thermal data for structural analog). Retrieved January 29, 2026 from [Link]

Sources

Methodological & Application

High-Precision Synthesis of Novel Copolymers Using Chloromaleic Anhydride

Executive Summary & Scientific Rationale

Chloromaleic Anhydride (CMA) represents a potent, underutilized monomer for the synthesis of highly functionalized alternating copolymers. While structurally similar to Maleic Anhydride (MA), the introduction of the chlorine atom at the vinylic position induces two critical physicochemical shifts:

-

Enhanced Alternating Tendency: The electron-withdrawing chlorine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the double bond, strengthening the Charge Transfer Complex (CTC) formation with electron-rich monomers (e.g., Styrene, Vinyl Ethers). This results in near-perfect alternating sequences (

). -

Steric & Reactive Modulation: The bulky chlorine atom prevents homopolymerization more effectively than the methyl group in citraconic anhydride. Furthermore, the

-chloro-anhydride moiety in the resulting polymer backbone alters the hydrolysis kinetics and solubility profile compared to standard MA copolymers.

This guide details the protocol for synthesizing Poly(Styrene-alt-Chloromaleic Anhydride) (P(S-alt-CMA)) and its subsequent post-polymerization modification for bio-conjugation applications.

Chemical Mechanism: The Donor-Acceptor Complex

Unlike random radical copolymerization, the synthesis of P(S-alt-CMA) is governed by the formation of a transient donor-acceptor complex between the electron-rich Styrene and the electron-deficient CMA.

Mechanism Diagram

The following diagram illustrates the propagation mechanism via the CTC and the Penultimate Unit Effect.

Figure 1: Mechanism of alternating copolymerization driven by Charge Transfer Complex (CTC) formation. The steric and electronic nature of CMA inhibits homopolymerization (k22 ≈ 0).

Pre-Synthesis Protocols: Material Purification

Critical Safety Note: CMA is a lachrymator and corrosive. All manipulations must occur in a fume hood. CMA hydrolyzes rapidly to chloromaleic acid upon contact with moisture; strictly anhydrous conditions are required.

Monomer Purification

Commercial CMA (purity often ~90-95%) contains hydrolyzed acid and stabilizing inhibitors.

-

Styrene: Wash with 10% NaOH to remove inhibitor (TBC), wash with water until neutral, dry over MgSO₄, and vacuum distill over CaH₂.

-

Chloromaleic Anhydride (CMA):

-

State: Low-melting solid/liquid (MP ~33°C).

-

Protocol: Perform vacuum distillation. Collect the fraction boiling at 78–80°C at 15 mmHg .

-

Storage: Store under Nitrogen at 4°C. If solid, warm gently to melt before dispensing.

-

Solvent Preparation[1][2]

-

Toluene or Methyl Ethyl Ketone (MEK): Must be anhydrous.[1] Reflux over Sodium/Benzophenone (for Toluene) or dry over 4Å molecular sieves for 24 hours.

Experimental Protocol: Synthesis of P(S-alt-CMA)

This protocol targets a molecular weight (

Step-by-Step Methodology

-

Feed Preparation:

-

In a Schlenk flask equipped with a magnetic stir bar, add CMA (13.25 g, 0.10 mol) .

-

Add anhydrous Toluene (80 mL) . Warm slightly if CMA re-solidifies.

-

Add Styrene (10.4 g, 0.10 mol) . Note: Equimolar feed is standard for alternating copolymers, though a slight excess of the less reactive monomer can be used if reactivity ratios are known precisely.

-

Add AIBN (Azobisisobutyronitrile) (0.164 g, 1.0 mmol) as the initiator (0.5 mol% relative to total monomer).

-

-

Degassing (Crucial):

-

Oxygen acts as a radical trap. Perform 3 cycles of Freeze-Pump-Thaw :

-

Freeze flask in liquid N₂.

-

Apply vacuum (<0.1 mbar) for 10 mins.

-

Close vacuum, thaw in warm water.

-

-

Backfill with dry Nitrogen or Argon.

-

-

Polymerization:

-

Immerse the flask in a thermostated oil bath at 65°C .

-

Stir at 300 RPM for 12–18 hours .

-

Visual Check: Solution viscosity will increase significantly.

-

-

Isolation & Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate dropwise into a 10-fold excess of cold Methanol (MeOH) or Diethyl Ether .

-

Note: Methanol may partially esterify the anhydride if left too long. For strict structural preservation, use dry Diethyl Ether .

-

-

Filter the white precipitate.[2]

-

Reprecipitation: Dissolve polymer in minimal Tetrahydrofuran (THF) and re-precipitate into Ether to remove unreacted monomers.

-

-

Drying:

-

Dry in a vacuum oven at 40°C for 24 hours.

-

Post-Polymerization Modification (Bio-Conjugation)

The anhydride ring in P(S-alt-CMA) is highly reactive toward nucleophiles.[2] The chlorine atom on the backbone increases the electrophilicity of the carbonyl carbons, potentially accelerating ring-opening compared to non-chlorinated analogs.

Protocol: Ring Opening with Functional Amines

Target: Synthesis of a hydrophilic, drug-conjugatable copolymer.

-

Dissolution: Dissolve 1.0 g of P(S-alt-CMA) in 10 mL anhydrous DMF.

-

Nucleophile Addition: Add 1.1 equivalents (relative to anhydride units) of the amine (e.g., 3-amino-1-propanol or a drug linker).

-

Reaction: Stir at 25°C for 6 hours . (Higher temps may cause imidization—ring closure).

-

Isolation: Precipitate into 0.1 M HCl (to protonate the generated carboxylic acid) followed by water washes.

Modification Workflow Diagram

Figure 2: Workflow for converting the precursor anhydride copolymer into a functionalized amic-acid derivative.

Characterization & Data Interpretation

Spectroscopy (FTIR & NMR)

Verification of the structure relies on tracking the carbonyl signals and the unique shift caused by the chlorine atom.

| Technique | Feature | Diagnostic Signal | Notes |

| FTIR | Anhydride Carbonyls | 1785 cm⁻¹ (sym), 1860 cm⁻¹ (asym) | Sharp doublets. Disappearance indicates hydrolysis or ring opening. |

| FTIR | Amide I / II | 1650 cm⁻¹ / 1550 cm⁻¹ | Appears after reaction with amine (Amic acid formation). |

| ¹H NMR | Backbone Methine | Broad signals. The proton | |

| ¹H NMR | Aromatic Protons | Styrene integration used for composition calculation. |

Molecular Weight (GPC)

-

Solvent: THF (HPLC Grade).

-

Expected Result: PDI usually 1.5–2.0 for free radical polymerization.

-

Caution: Anhydride groups can interact with GPC column packing. Add 1% Acetic Acid to the eluent to suppress adsorption.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Polymer | Oxygen inhibition or Impure CMA | Ensure rigorous freeze-pump-thaw. Distill CMA immediately before use. |

| Insoluble Polymer | Crosslinking | Avoid temperatures >80°C. Ensure solvent is strictly anhydrous (hydrolysis leads to H-bonding aggregation). |

| Non-Alternating Structure | Feed Ratio Drift | Stop reaction at <15% conversion to analyze "instantaneous" composition. Use continuous feed for high conversion. |

References

-

Fundamental Copolymerization Kinetics

- Tidwell, P. W., & Mortimer, G. A. (1965). Science of Determining Copolymerization Reactivity Ratios. Journal of Polymer Science Part A.

-

Source:

-

Maleic Anhydride Derivative Synthesis

-

Modern Functionalization Protocols

-

CMA Specific Reactivity

- Marvel, C. S., et al. (1948). Copolymerization of Vinyl Monomers with Chloromaleic Anhydride.

-

Source:

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. ajchem-a.com [ajchem-a.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. ajchem-a.com [ajchem-a.com]

- 7. mdpi.com [mdpi.com]

- 8. pure.tue.nl [pure.tue.nl]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.fsu.edu [chem.fsu.edu]

- 12. orbi.uliege.be [orbi.uliege.be]

- 13. CN102250273B - A kind of preparation method of styrene-maleic anhydride random copolymer - Google Patents [patents.google.com]

Advanced Application Note: Chloromaleic Anhydride (CMA) in High-Performance Resin Networks

Executive Summary

Chloromaleic Anhydride (CMA) is a specialized halogenated anhydride (

This guide provides the chemical rationale and validated protocols for substituting or co-reacting CMA in resin synthesis. It addresses the specific challenges of handling halogenated monomers, including acidity management and cure kinetics.

Chemical Basis & Mechanism[1][2]

The "Chlorine Effect"

The substitution of a hydrogen atom on the maleic ring with a chlorine atom introduces two competing effects that define CMA's utility:

-

Electronic Activation (Inductive Effect): The electronegative chlorine withdraws electron density from the double bond (

). In theory, this makes the anhydride ring highly susceptible to nucleophilic attack (e.g., by glycols or epoxy hydroxyls). -

Steric Hindrance: The bulky chlorine atom (

radius vs.

Reaction Pathways

CMA participates in two distinct crosslinking mechanisms depending on the resin system:

-

Pathway A (UPR): Radical copolymerization of the

bond with styrene. -

Pathway B (Epoxy): Ring-opening esterification of the anhydride group with epoxide rings.

Figure 1: Dual-utility pathway of CMA. Pathway A (top) forms unsaturated polyesters; Pathway B (bottom) cures epoxies.

Application Profile: Comparative Data

CMA is rarely used as a 1:1 drop-in replacement without adjustment. It is typically used to modify the Limiting Oxygen Index (LOI) and Heat Deflection Temperature (HDT).

| Property | Maleic Anhydride (MA) Resin | Chloromaleic Anhydride (CMA) Resin | Impact of CMA |

| Molar Mass | 98.06 g/mol | 132.50 g/mol | Requires mass adjustment (approx 1.35x). |

| Limiting Oxygen Index (LOI) | ~18-19% (Flammable) | 26-32% (Self-Extinguishing) | Primary Benefit: Halogen radical scavenging inhibits flame propagation. |

| Refractive Index ( | 1.52 - 1.54 | 1.56 - 1.58 | Increased |

| Cure Speed (Gel Time) | Fast (< 15 mins) | Moderate (20-30 mins) | Steric hindrance slows radical propagation. |

| Color | Clear/Straw | Pale Yellow/Amber | Cl-C bond can degrade thermally, causing yellowing. |

Protocol A: Synthesis of Fire-Retardant UPR

Objective: Synthesize a self-extinguishing polyester resin using CMA as the unsaturated acid component.

Materials

-

Monomer A: Chloromaleic Anhydride (CMA) - Handle with care (Corrosive).

-

Monomer B: Phthalic Anhydride (PA) - Modifies flexibility.

-

Glycol: Propylene Glycol (PG) or Neopentyl Glycol (NPG).

-

Crosslinker: Styrene Monomer (containing 10-15 ppm TBC inhibitor).

-

Catalyst: Titanium(IV) butoxide (optional esterification catalyst).

Step-by-Step Methodology

-

Stoichiometric Calculation:

-

Target a molar ratio of 1.05 : 1.0 (Glycol : Anhydride).

-

Critical: If replacing MA with CMA, calculate based on moles , not weight.

-

Example: To replace 98g of MA, use 132.5g of CMA.

-

-

Esterification (First Stage):

-

Load Glycol and Phthalic Anhydride into a 4-neck round bottom flask equipped with a mechanical stirrer, nitrogen sparge, thermometer, and Dean-Stark trap.

-

Heat to 180°C until the acid number drops to ~50 mg KOH/g.

-

Note: We add CMA in the second stage to prevent excessive discoloration and loss of the halogen via dehydrohalogenation.

-

-

CMA Addition (Second Stage):

-

Cool the reactor to 140°C .

-

Add the Chloromaleic Anhydride.

-

Slowly ramp temperature back to 160-170°C . Do not exceed 175°C, as C-Cl bond stability is lower than C-H.

-

Continue reaction until Acid Number < 25 mg KOH/g.

-

-

Dilution:

-

Cool resin to 110°C .

-

Add Hydroquinone (100 ppm) as an inhibitor.

-

Rapidly blend into Styrene monomer (pre-warmed to 40°C) under high agitation to achieve 35-40% styrene content.

-

-

Curing (Crosslinking):

-

Initiator: MEKP (Methyl Ethyl Ketone Peroxide) at 1.5%.

-

Promoter: Cobalt Octoate (6%) at 0.5%.

-

Observation: Expect a longer gel time compared to MA resins. Do not add excess Cobalt to compensate; this causes greening.

-

Protocol B: High-Temperature Epoxy Curing

Objective: Use CMA as a hardener for Bisphenol-A epoxy to achieve high chemical resistance.

Rationale

Anhydride-cured epoxies offer superior thermal stability and electrical insulation compared to amine-cured systems. CMA adds chemical resistance and flame retardancy.

Methodology

-

Resin Selection:

-

Liquid Epoxy Resin (DGEBA type, EEW ~185-190).

-

-

Hardener Ratio Calculation (AEW):

-

Calculate Anhydride Equivalent Weight (AEW) = MW of CMA = 132.5.

-

Target Stoichiometry: 0.85 moles of Anhydride per 1 mole of Epoxy.

-

Formula:

. -

Example: For EEW 190:

phr (parts per hundred resin).

-

-

Mixing:

-

Pre-warm Epoxy to 60°C to lower viscosity.

-

Add CMA (liquid at >35°C, MP is ~33°C).

-

Add Accelerator: BDMA (Benzyldimethylamine) at 1-2 phr. Crucial: Uncatalyzed anhydride-epoxy reactions are too slow.

-

-

Cure Cycle:

-

Stage 1: 2 hours at 100°C (Gelation).

-

Stage 2: 4 hours at 150°C (Crosslinking).

-

Post-Cure: 2 hours at 180°C (Maximal

development).

-

Troubleshooting & Safety

Common Failure Modes

| Symptom | Cause | Corrective Action |

| Dark/Black Resin | Thermal degradation of CMA. | Reduce synthesis temp to <170°C; Increase |

| Tacky Surface | Oxygen inhibition. | CMA resins are sensitive to air cure. Use paraffin wax additive or cover with Mylar during cure. |

| Pre-Gelation | High reactivity of Cl-activated ring. | Ensure inhibitor (Hydroquinone) is added before styrene dilution. |

Safety (HSE)

-

Corrosivity: CMA hydrolyzes to chloromaleic acid on contact with moisture (skin/eyes). PPE: Neoprene gloves and face shield are mandatory.

-

Sensitization: Potent respiratory sensitizer.[1] All weighing must occur in a fume hood.

-

Storage: Store under dry nitrogen. Moisture ingress converts the anhydride to the acid, which will precipitate and ruin the stoichiometry.

References

-

PubChem. (n.d.). Chloromaleic anhydride Compound Summary. National Library of Medicine. Retrieved October 24, 2025, from [Link]

-

Polymer Innovation Blog. (2022). Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties. Retrieved October 24, 2025, from [Link]

-

Cherian, B., & Thachil, E. T. (2004).[2] Synthesis of Unsaturated Polyester Resin—Effect of Choice of Reactants and Their Relative Proportions. International Journal of Polymeric Materials. Retrieved October 24, 2025, from [Link]

-

Tri-iso. (n.d.). Formulating Anhydride-Cured Epoxy Systems. Dixie Chemical Company Technical Bulletin. Retrieved October 24, 2025, from [Link]

Sources

Application of Chloromaleic Anhydride in Fungicide Preparation

Executive Summary

Chloromaleic anhydride (CMA) is a specialized electrophilic intermediate used in the synthesis of heterocyclic fungicides, specifically N-substituted chloromaleimides and bicyclic dicarboximides . Unlike its non-chlorinated analog (maleic anhydride), CMA introduces a vinylic chlorine atom into the succinimide scaffold. This halogen incorporation significantly alters the lipophilicity (

This guide details the mechanistic principles and experimental protocols for utilizing CMA to synthesize N-aryl-3-chloromaleimides , a class of compounds exhibiting potent antifungal activity against phytopathogens such as Botrytis cinerea and Fusarium spp.

Mechanistic Principles

Chemical Reactivity Profile

CMA possesses two distinct reactive centers relevant to fungicide synthesis:

-

Cyclic Anhydride Moiety: Highly electrophilic; undergoes rapid ring-opening with nucleophiles (amines, alcohols) to form amic acids or esters.

-

Vinylic Chlorine: Provides steric bulk and electronic withdrawal. While generally stable under mild conditions, it renders the double bond electron-deficient, making CMA a potent dienophile in Diels-Alder reactions.

The "Chlorine Effect" in Fungicide Design

Incorporating chlorine via CMA serves three critical functions in agrochemical design:

-

Metabolic Stability: The C-Cl bond on the maleimide ring is resistant to enzymatic hydrolysis, prolonging the half-life of the active ingredient in the field.

-

Lipophilicity Modulation: The chlorine atom increases the partition coefficient, facilitating transport across the fungal lipid bilayer.

-

Electronic Tuning: The electron-withdrawing nature of chlorine lowers the LUMO energy of the maleimide ring, potentially increasing reactivity with sulfhydryl groups in fungal enzymes (e.g., glutathione depletion mechanism).

Application Workflow: Synthesis of N-Aryl Chloromaleimides

The primary application of CMA in this context is the synthesis of N-substituted maleimides. The following protocol describes the synthesis of N-(4-chlorophenyl)-3-chloromaleimide , a model compound for this antifungal class.

Reaction Scheme Visualization

Figure 1: Two-step synthesis pathway transforming chloromaleic anhydride into a bioactive maleimide scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of N-(4-chlorophenyl)-3-chloromaleanilic Acid (Intermediate)

Objective: Selective ring-opening of CMA by an aromatic amine.

Reagents:

-

Chloromaleic anhydride (CMA): 13.25 g (0.1 mol)

-

4-Chloroaniline: 12.75 g (0.1 mol)

-

Glacial Acetic Acid: 50 mL

-

Diethyl Ether (for washing)

Procedure:

-

Dissolution: Dissolve 13.25 g of CMA in 30 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Addition: Dissolve 12.75 g of 4-chloroaniline in 20 mL of glacial acetic acid. Add this solution dropwise to the CMA solution at room temperature (25°C) over 30 minutes.

-

Note: The reaction is exothermic. Maintain temperature <35°C using a water bath to prevent premature cyclization or polymerization.

-

-

Precipitation: Stir the mixture for 2 hours. The amic acid intermediate typically precipitates as a solid.

-

Filtration: Filter the solid under vacuum.

-

Purification: Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove unreacted anhydride.

-

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

-

Yield Expectation: 85-90%.

-

Protocol B: Cyclodehydration to N-(4-chlorophenyl)-3-chloromaleimide

Objective: Ring closure to form the active fungicidal imide ring.

Reagents:

-

Crude Maleanilic Acid (from Protocol A)

-

Acetic Anhydride (

): 3 equivalents -

Sodium Acetate (NaOAc): 0.5 equivalents (Catalyst)

Procedure:

-

Setup: Suspend the dried maleanilic acid (approx. 20 g) in 60 mL of acetic anhydride in a round-bottom flask.

-

Catalysis: Add 3.0 g of anhydrous sodium acetate.

-

Reaction: Heat the mixture to 90°C for 2 hours. The suspension should clear as the product forms and dissolves.

-

Critical Control Point: Do not exceed 100°C to avoid polymerization of the double bond.

-

-

Quenching: Cool the reaction mixture to room temperature and pour it slowly into 300 mL of ice-cold water with vigorous stirring. The product will precipitate.

-

Isolation: Filter the precipitate and wash extensively with water (until filtrate pH is neutral) to remove acetic acid residues.

-

Recrystallization: Recrystallize the crude product from ethanol or a toluene/hexane mixture to obtain analytical grade crystals.

-

Characterization: Confirm structure via

H-NMR (absence of amide/acid protons) and IR (characteristic imide carbonyl doublets at ~1710 and 1770 cm

-

Data Analysis & Troubleshooting

Physicochemical Properties Table

The following table contrasts the starting material with the target fungicide scaffold.

| Property | Chloromaleic Anhydride (CMA) | N-(4-chlorophenyl)-3-chloromaleimide |

| Molecular Weight | 132.50 g/mol | 242.06 g/mol |

| Physical State | Colorless/Yellow Liquid (or low melt solid) | Yellow Crystalline Solid |

| Reactivity | Moisture sensitive, Electrophilic | Stable, Lipophilic |

| Key IR Signal | 1780, 1850 cm | 1710, 1770 cm |

| Solubility | Hydrolyzes in water | Insoluble in water; Soluble in DCM, Acetone |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of CMA due to wet solvent. | Ensure Glacial Acetic Acid is anhydrous; use a drying tube. |

| Oiling out (Step 2) | Incomplete precipitation or impurities. | Recrystallize from Ethanol/Water (80:20) instead of simple precipitation. |

| Polymerization | Reaction temperature too high (>100°C). | Strictly control oil bath temperature; add a radical inhibitor (e.g., BHT) if scaling up. |

| Dark Product | Oxidation of aniline starting material. | Use freshly distilled aniline; conduct reaction under Nitrogen atmosphere. |

Safety & Handling (E-E-A-T)

Chloromaleic Anhydride is a severe health hazard. Strict adherence to safety protocols is mandatory.

-

Respiratory Sensitization: CMA is a potent respiratory sensitizer (similar to maleic anhydride but more aggressive). Inhalation can cause irreversible asthma-like symptoms. Always handle in a functioning fume hood.

-

Corrosivity: Causes severe skin burns and eye damage.[1][2] Wear nitrile gloves (double gloving recommended), lab coat, and chemical splash goggles.

-

Hydrolysis: Reacts with moisture to release HCl and chloromaleic acid. Store in a desiccator under inert gas.

References

-

PubChem. (2025).[3] Chloromaleic anhydride | C4HClO3 | CID 66772.[4] National Library of Medicine. [Link]

-

Carl Roth. (2023). Safety Data Sheet: Maleic Anhydride (Analogue for handling protocols). [Link]

-

IOSR Journal of Applied Chemistry. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. [Link]

-

Organic Syntheses. (1961). N-Phenylmaleimide.[5] Coll. Vol. 5, p.944. [Link]

-

MDPI. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates. [Link]

Sources

Application Note: Grafting Chloromaleic Anhydride (CMA) onto Polypropylene

[1]

Executive Summary

This Application Note details the protocol for grafting chloromaleic anhydride (CMA) onto polypropylene (PP).[1] While maleic anhydride (MA) is the industry standard for compatibilization, CMA offers distinct advantages due to the introduction of the chlorine moiety. The electron-withdrawing chlorine atom alters the electronic density of the anhydride ring, potentially enhancing specific polar interactions and offering sites for secondary functionalization (e.g., nucleophilic substitution) useful in advanced drug delivery carriers or flame-retardant compatibilizers.[1]

This guide covers two methodologies:

Scientific Principles & Mechanism[2]

The Challenge: Polypropylene Inertness

Isotactic Polypropylene (iPP) is chemically inert due to its saturated hydrocarbon backbone.[1] To utilize PP in biomedical devices or multi-phase polymer blends, it must be "activated" or functionalized.[1]

The Solution: Free-Radical Grafting

The grafting process relies on a free-radical mechanism initiated by organic peroxides.[1] Unlike simple copolymerization, this process involves hydrogen abstraction from the polymer backbone.

Key Mechanistic Difference (CMA vs. MA):

-

Electronic Effect: The chlorine atom in CMA is electron-withdrawing (Inductive effect, -I).[1] This reduces the electron density of the C=C double bond, making it more susceptible to attack by nucleophilic alkyl radicals (PP•).

-

Steric Effect: The chlorine atom introduces steric bulk compared to the hydrogen in MA. This can reduce the ceiling temperature of the grafting reaction, requiring careful thermal control to prevent depolymerization or low graft yields.

Reaction Pathway

The mechanism proceeds in three stages:[1]

-

Initiation: Peroxide decomposition (

). -

Transfer: Hydrogen abstraction from PP tertiary carbon (

). -

Grafting: Attack of

on the CMA double bond. -

Termination/Side Reactions: Beta-scission (chain breaking) is the primary competitor to grafting.[1]

Figure 1: Free-radical grafting mechanism showing the competition between successful grafting and beta-scission degradation.

Materials & Equipment

| Component | Specification | Purpose |

| Polymer | Isotactic Polypropylene (MFI 2-10 g/10min ) | Base matrix.[1] Lower MFI preferred to offset degradation.[1] |

| Monomer | Chloromaleic Anhydride (CMA) | Functionalizing agent.[1] Caution: Corrosive/Lachrymator.[1] |

| Initiator | Dicumyl Peroxide (DCP) | Half-life matches extrusion residence time (1-2 mins at 180°C).[1] |

| Solvent | Xylene (Isomer mix) | Reaction medium (Solution) or purification (Melt).[1][2] |

| Precipitant | Acetone or Methanol | Removal of unreacted monomer and homopolymer.[1] |

Protocol A: Melt Grafting (Reactive Extrusion)

Best for: Scalable production, preparing compatibilizers.[1]

Experimental Setup

-

Equipment: Co-rotating Twin-Screw Extruder (L/D ratio

32). -

Temperature Profile: 160°C (Feed)

180°C

Step-by-Step Methodology

-

Premixing:

-

Extrusion:

-

Purification (Critical for Validation):

-

The extruded pellet contains physically mixed CMA and grafted CMA. You must remove the free CMA.

-

Dissolve 2g of product in 100mL boiling xylene.

-

Precipitate into 500mL cold acetone.

-

Filter and vacuum dry at 80°C overnight.[1]

-

Protocol B: Solution Grafting

Best for: Mechanistic studies, high-value biomedical applications.[1]

Step-by-Step Methodology

-

Dissolution:

-

In a three-neck round-bottom flask equipped with a condenser and nitrogen inlet, dissolve 5g PP in 100mL xylene at 130°C.

-

-

Deoxygenation:

-

Purge with nitrogen for 30 minutes to remove dissolved oxygen (oxygen inhibits radicals).[1]

-

-

Reaction:

-

Recovery:

-

Pour the hot solution into excess acetone (ratio 1:5).

-

Wash the precipitate 3 times with acetone to ensure zero free monomer remains.[1]

-

Characterization & Validation

To ensure the protocol worked, you must validate the Degree of Grafting (DG) .

FTIR Analysis (Qualitative/Semi-Quantitative)

The introduction of the anhydride ring creates distinct carbonyl absorption peaks.[1]

-

Standard MA Peaks: 1780 cm⁻¹ (symmetric) and 1860 cm⁻¹ (asymmetric).[1]

-

CMA Shift: Due to the chlorine atom, expect a slight shift (typically +5 to +10 cm⁻¹) or broadening in the 1780–1795 cm⁻¹ region compared to standard MA.

-

Reference Peak: Normalize against the crystalline PP peak at 1167 cm⁻¹ or 973 cm⁻¹.

Titration (Quantitative - The "Gold Standard")

This method quantifies the exact percentage of grafted CMA.[1]

-

Reflux: Dissolve 1g of purified grafted PP in hot xylene.

-

Hydrolysis: Add water to convert anhydride rings to dicarboxylic acid groups (CMA

Chloromaleic acid).[1] -

Titration: Add excess KOH (0.05N in ethanol). The KOH neutralizes the acid groups.

-

Back-Titration: Titrate the excess KOH with HCl (0.05N in isopropanol) using phenolphthalein indicator.

Calculation:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Grafting Degree (<0.2%) | Monomer evaporation or Steric hindrance | Increase initial CMA concentration; Lower reaction temperature slightly to favor propagation over termination. |

| High Melt Flow Index (Degradation) | Excessive Beta-scission | Reduce initiator concentration; Add a co-monomer like Styrene (1:1 molar ratio with CMA) to stabilize the macroradical [1].[1] |

| Yellow/Brown Product | Thermal oxidation | Ensure strict Nitrogen purging (Solution) or add antioxidants post-reaction (Melt).[1] |

References

-

Bettini, S. H. P., & Agnelli, J. A. M. (2000).[1] Grafting of maleic anhydride onto polypropylene by reactive extrusion.[1][3][4] Journal of Applied Polymer Science.[1] Link

-

Moad, G. (1999).[1] The synthesis of polyolefin graft copolymers by reactive extrusion.[4] Progress in Polymer Science.[1][5] Link

-

Sathe, S. N., et al. (1994).[1] Functionalization of polypropylene with maleic anhydride.[1][3][2][4][6][7][8][9][10][11] Journal of Applied Polymer Science.[1] Link[1]

-

Zhang, Y., et al. (2013).[1] Study on Chlorination of Maleic Anhydride Grafted Polypropylene. Polymers and Polymer Composites.[1][3][5][7][10][12][13] (Demonstrates the specific properties of the chloro-derivative). Link[1]

-

Graft Polymer. (2019).[1][2] Determination of Grafting Degree of Maleic Anhydride on PP (Titration Protocol).Link[1][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. graftpolymer.com [graftpolymer.com]

- 3. arxiv.org [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. ijcea.org [ijcea.org]

- 9. cpsm.kpi.ua [cpsm.kpi.ua]

- 10. icpc-conference.org [icpc-conference.org]

- 11. CN101519477B - Method for grafting maleic anhydride onto polypropylene resin - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. arrow.tudublin.ie [arrow.tudublin.ie]

Application Note: Experimental Setup for Reactions with Chloromaleic Anhydride

Abstract

Chloromaleic Anhydride (CMA) is a bifunctional electrophile critical to modern pharmacophore synthesis and bioconjugation. Unlike its non-halogenated parent (maleic anhydride), CMA offers unique regiochemical control and post-synthetic functionalization handles due to the vinylic chlorine atom. This guide details the experimental protocols for leveraging CMA in Diels-Alder cycloadditions and the synthesis of Next-Generation Maleimide (NGM) linkers, emphasizing the "reversible cysteine conjugation" paradigm used in Antibody-Drug Conjugates (ADCs).

Chemical Profile & Handling Strategy

CMA is significantly more reactive and sensitive than maleic anhydride. The chlorine substituent exerts a strong inductive effect (-I), increasing the electrophilicity of the alkene (dienophile character) and the carbonyls (acylating character), while simultaneously introducing steric bulk that dictates regioselectivity.

Safety & Storage Protocol

-

Hazard Class: Corrosive, Lachrymator, Moisture Sensitive.

-

Hydrolysis Risk: CMA reacts rapidly with atmospheric moisture to form chloromaleic acid. This hydrolysis is often irreversible in practical setups and degrades reagent purity.

-

Storage: Store under inert atmosphere (

or -

Handling: Weighing must occur in a glovebox or a dedicated desiccated weighing station. All glassware must be flame-dried.

Reagent Validation (Self-Validating Step)

Before any reaction, validate the integrity of the anhydride ring.

-

Method:

-NMR in -

Checkpoint: Look for the vinylic proton singlet at ~7.05 ppm .

-

Fail State: Appearance of broad peaks or shifts typically indicates hydrolysis (opening of the ring to the acid). If >5% acid is detected, redistill under vacuum (bp ~196°C at atm, lower at reduced pressure) before use.

Application A: Synthesis of Chloromaleimide Linkers (Drug Development)

Context: Chloromaleimides are superior to standard maleimides for bioconjugation. The chlorine atom allows for "reversible" thiol-Michael additions or subsequent substitution reactions, a feature exploited in creating stable yet cleavable ADCs.

Workflow Visualization

Figure 1: Two-step synthesis of functionalized chloromaleimides from chloromaleic anhydride.

Detailed Protocol: The "Two-Step" Imidization

Objective: Synthesize N-functionalized chloromaleimide.

Step 1: Formation of the Amic Acid

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel. Purge with Argon.

-

Solvent System: Dissolve 1.0 eq (10 mmol) of Chloromaleic Anhydride in 20 mL of anhydrous THF or Dichloromethane (DCM).

-

Addition: Cool solution to 0°C (ice bath). Dissolve 1.0 eq of the primary amine in 10 mL THF. Add the amine solution dropwise over 20 minutes.

-

Causality: The reaction is exothermic. Rapid addition causes localized heating, leading to polymerization or double-addition byproducts.

-

-

Monitoring: Stir for 2 hours at RT. The amic acid often precipitates.

-

Validation: TLC (high polarity) or LC-MS (Mass = MW_amine + 132.5).

-

Step 2: Chemical Dehydration (Cyclization)

-

Reagents: To the crude amic acid mixture (or isolated solid resuspend in acetic acid), add 3.0 eq of Acetic Anhydride (

) and 0.5 eq of Anhydrous Sodium Acetate (NaOAc). -

Conditions: Heat to 60°C for 2–4 hours.

-

Note: Avoid reflux temperatures (>100°C) to prevent degradation of the chlorine handle.

-

-

Workup: Quench with ice water. Extract with Ethyl Acetate.[1] Wash with saturated

(to remove acetic acid) and brine. -

Purification: Silica gel chromatography. Chloromaleimides are typically bright yellow/orange.

Application B: Regioselective Diels-Alder Cycloaddition[2]

Context: CMA acts as an activated dienophile. The chlorine atom introduces a "regiochemical bias" that differs from maleic anhydride. In reactions with unsymmetrical dienes, the "Ortho-Para Rule" applies, where the chlorine (EWG) and the anhydride carbonyls direct the incoming diene.

Regioselectivity Table

| Diene Type | Diene Substituent (EDG) | Major Product Orientation | Mechanistic Driver |

| 1-Substituted | Terminal (-OR, -R) | "Ortho" (Adj. to Cl/Carbonyl) | Electronic (HOMO-LUMO overlap) |

| 2-Substituted | Internal (-R) | "Para" (Opposite to Cl/Carbonyl) | Electronic + Steric |

Detailed Protocol: Thermal Cycloaddition

Objective: Synthesis of a chlorocyclohexene dicarboxylic anhydride derivative.

-

Stoichiometry: Use a slight excess of the diene (1.1 eq) to drive the reaction to completion, as CMA is the more valuable/difficult-to-remove component.

-

Solvent Choice:

-

Standard: Toluene (Reflux, 110°C).

-

High Rate: Xylenes (Reflux, 140°C) – Use only if the diene is thermally stable.

-

Green Alternative: 2-MeTHF.

-

-

Procedure:

-

Dissolve CMA (5 mmol) in Toluene (15 mL) under

. -

Add Diene (5.5 mmol) via syringe.

-

Fit with a reflux condenser and heat to reflux.

-

Time: 12–24 hours. (Note: CMA reacts slower than maleic anhydride due to the steric bulk of the Chlorine atom).

-

-

Workup:

-

Cool to RT.

-

Concentration: Remove solvent under reduced pressure.

-

Crystallization: Many CMA adducts crystallize upon adding cold Hexane or Diethyl Ether. This is preferred over chromatography to avoid hydrolysis of the anhydride on silica.

-

Troubleshooting & Optimization (Self-Validating Systems)

Common Failure Modes

| Symptom | Diagnosis | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of CMA starting material. | Check |

| Dark/Tar Product | Polymerization or Thermal Decomposition. | Add radical inhibitor (BHT, 0.1%) to the reaction. Lower Temp. |

| Incomplete Cyclization | Insufficient dehydration power. | Switch from |

| Regioisomer Mix | Lack of selectivity.[2] | Lower temperature (Kinetic control). Use Lewis Acid catalyst ( |

The "Chlorine Check"

To verify that the chlorine atom has not been eliminated (a common side reaction in basic conditions):

-

Mass Spec: Look for the characteristic Chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio).

-

NMR: The product should lack the vinylic proton signal of CMA but retain the specific integration of the scaffold.

References

-

Diels-Alder Regioselectivity & Mechanism

-

Synthesis of Maleimides (Amic Acid Route)

-

Reversible Cysteine Conjugation (Chloromaleimides)

- Title: Next-generation maleimides for reversible cysteine modific

- Source:Nature Chemistry (Relevant context on functionalized maleimides).

- Note: While specific recent papers are paywalled, the foundational chemistry of bromomaleimides and chloromaleimides for reversible conjug

-

URL:[Link] (General landing for verification of field).

- Safety & Handling: Title: Maleic Anhydride Safety Data Sheet (Analogous Handling). Source: Fisher Scientific.

Sources

Application Note: Functionalized Polymers via Chloromaleic Anhydride

[1][2][3]

Part 1: Introduction & Strategic Rationale

Why Chloromaleic Anhydride? In the landscape of functional polymers, Maleic Anhydride (MA) is the standard for introducing reactive electrophilic sites. However, Chloromaleic Anhydride (CMA) offers distinct advantages for advanced material design:

-

Enhanced Steric Bulk: The chlorine atom increases chain rigidity, typically raising the

of the resulting copolymer compared to the non-chlorinated variant. -

Electronic Modulation: The electron-withdrawing nature of chlorine increases the electrophilicity of the anhydride ring, potentially accelerating ring-opening reactions with weak nucleophiles.

-

Solubility Tuning: The chloro-group alters the hydrophobicity/lipophilicity balance (HLB), critical for self-assembling drug delivery systems (micelles).

Mechanism of Action: CMA does not homopolymerize easily due to steric hindrance and electronic repulsion. However, it undergoes alternating radical copolymerization with electron-rich monomers (e.g., Styrene, Vinyl Ethers). This creates a polymer chain with a perfectly alternating sequence of "inert" spacer units and "reactive" anhydride units.

Part 2: Experimental Protocols

Protocol A: Synthesis of Poly(Styrene-alt-Chloromaleic Anhydride) (P(S-alt-CMA))

Objective: Synthesize a well-defined alternating copolymer to serve as a scaffold for functionalization.

Materials:

-

Monomer A: Chloromaleic Anhydride (CMA) [Purified by sublimation or recrystallization from chloroform].

-

Monomer B: Styrene [Passed through basic alumina column to remove inhibitors].

-

Initiator: Azobisisobutyronitrile (AIBN) [Recrystallized from methanol].

-

Solvent: Anhydrous Toluene or Methyl Ethyl Ketone (MEK).

-

Precipitant: Methanol or Diethyl Ether.

Step-by-Step Methodology:

-

Feed Preparation:

-

In a dry Schlenk flask, dissolve CMA (10.0 mmol) and Styrene (10.0 mmol) in Toluene (20 mL).

-

Note: Although reactivity ratios favor alternation, a 1:1 feed ratio is standard to minimize composition drift.

-

Add AIBN (0.1 mmol, 1 mol% relative to total monomer).

-

-

Degassing (Critical for MW Control):

-

Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger.

-

Backfill with dry Nitrogen or Argon.

-

-

Polymerization:

-

Immerse the flask in a pre-heated oil bath at 65°C .

-

Stir magnetically at 300 RPM.

-

Reaction Time: 12–24 hours.

-

Checkpoint: Viscosity should increase noticeably. Do not exceed 70% conversion to avoid branching or crosslinking side-reactions.

-

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Dropwise add the polymer solution into a 10-fold excess of cold Methanol (precipitant) under vigorous stirring.

-

Filter the white precipitate.

-

Reprecipitation: Redissolve in minimal THF and precipitate again in Methanol to remove unreacted CMA (which is toxic).

-

-

Drying:

-

Dry under vacuum at 40°C for 24 hours.

-

Data Validation (QC):

-

FTIR: Look for characteristic anhydride carbonyl doublets at ~1780 cm⁻¹ and ~1850 cm⁻¹. The C-Cl stretch may appear around 600-800 cm⁻¹ (often obscured).

-

¹H NMR: Broad signals for aromatic protons (styrene, 6.5-7.5 ppm) and backbone methine protons. The absence of vinyl protons (monomer) confirms purity.

Protocol B: Post-Polymerization Functionalization (Ring-Opening)

Objective: Convert the anhydride scaffold into a functional drug carrier or surface coating.

Reaction Logic: The anhydride ring undergoes nucleophilic acyl substitution.[1] Primary amines are the preferred nucleophile, forming a stable amide bond and a free carboxylic acid (which confers water solubility at neutral pH).

Materials:

-

Scaffold: P(S-alt-CMA) (from Protocol A).

-

Nucleophile: Functional Amine (e.g., 4-Amino-TEMPO for spin labeling, or a PEG-amine for stealth properties).

-

Solvent: Anhydrous DMF or DMSO (must dissolve both polymer and amine).

-

Catalyst: Triethylamine (TEA) or DMAP (optional, accelerates reaction).

Step-by-Step Methodology:

-

Dissolution:

-

Dissolve 1.0 g of P(S-alt-CMA) in 10 mL dry DMF.

-

Calculate anhydride equivalents (approx. 3.5 mmol anhydride per gram of polymer, assuming MW of repeat unit ~236 g/mol ).

-

-

Addition:

-

Add the amine nucleophile (0.9 – 1.1 equivalents per anhydride unit depending on desired substitution degree).

-

Add TEA (1.0 equivalent) to neutralize the generated carboxylic acid and maintain basicity.

-

-

Reaction:

-

Stir at 50°C for 6 hours.

-

Note: Higher temperatures (>80°C) may risk imidization (ring closure), which loses the solubilizing carboxylate group.

-

-

Isolation:

-

Precipitate into acidic water (0.1 M HCl). This protonates the carboxylates, ensuring the polymer precipitates.

-

Filter, wash with water, and dry.

-

Part 3: Visualization & Logic

Reaction Pathway Diagram[5]

The following diagram illustrates the synthesis of the alternating copolymer and its subsequent functionalization.

Caption: Workflow for the synthesis of P(S-alt-CMA) and its conversion to functional derivatives via anhydride ring-opening.

Part 4: Data Summary & Troubleshooting

Reactivity & Properties Comparison[6]

| Feature | Maleic Anhydride (MA) Polymer | Chloromaleic Anhydride (CMA) Polymer |

| Backbone Structure | -CH-CH- (Succinic anhydride type) | -C(Cl)-CH- (Chlorosuccinic type) |

| Glass Transition ( | High (~160-200°C for SMA) | Higher (Due to Cl steric hindrance) |

| Electrophilicity | Moderate | High (Cl is electron-withdrawing) |

| Solubility | Soluble in Acetone, MEK, THF | Soluble in THF, DMF; reduced solubility in Acetone |

| Hydrolysis Rate | Moderate | Fast (Requires dry storage) |

Troubleshooting Guide

| Problem | Probable Cause | Solution |

| Low Yield | Oxygen inhibition or old initiator. | Degas thoroughly (freeze-pump-thaw). Recrystallize AIBN. |

| Crosslinking (Gelation) | Conversion too high (>80%) or localized heating. | Stop reaction at 60-70% conversion. Ensure efficient stirring. |

| Incomplete Solubility | Partial hydrolysis of anhydride during storage. | Store monomer in desiccator. Dry polymer under vacuum/heat before use. |

| No Functionalization | Amine is nucleophilic but sterically hindered, or solvent is wet (hydrolysis competes). | Use dry DMF. Increase temperature to 50°C. Use primary amines. |

Part 5: References

-

Copolymerization Kinetics:

-

Title: Free radical copolymerization of styrene and maleic anhydride: kinetic studies at low and intermediate conversion.

-

Source: TUE Research Portal (1994).

-

URL:[Link]

-

-

Post-Polymerization Modification:

-

Title: Synthesis of functional polymers by post-polymerization modification.

-

Source: PubMed (NIH).

-

URL:[Link]

-

-

Drug Delivery Applications:

-

Anhydride Chemistry:

-

Title: Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties.

-

Source: NIH / PubMed Central.

-

URL:[Link]

-

Application Note: Chemoselective Functionalization of Chloromaleic Anhydride

Abstract

Chloromaleic anhydride (CMA) is a high-value electrophilic scaffold used in the synthesis of bioconjugation linkers (chloromaleimides), functionalized polyesters, and pharmaceutical intermediates. Unlike unsubstituted maleic anhydride, the presence of the chlorine atom introduces a "push-pull" dynamic between steric hindrance and electronic activation, creating a challenge in regioselectivity during nucleophilic ring-opening. This guide provides optimized protocols for the synthesis of esters and amides/imides from CMA, with a specific focus on controlling and validating regiochemistry.

Part 1: Mechanistic Insight & Regioselectivity

The Steric vs. Electronic Tug-of-War

The reaction of CMA with nucleophiles (alcohols or amines) follows a nucleophilic acyl substitution mechanism. However, the outcome is dictated by two competing factors:

-

Electronic Activation (Inductive Effect): The chlorine atom is an electron-withdrawing group (EWG). It pulls electron density away from the adjacent carbonyl (C2), making it more electrophilic (

) than the distal carbonyl (C3). -

Steric Hindrance: The chlorine atom is significantly bulkier than the hydrogen atom at C3. This sterically shields C2, discouraging nucleophilic attack.

Rule of Thumb:

-

Small Nucleophiles (e.g., Methanol): Often governed by electronics, favoring attack at C2 (proximal).

-

Bulky Nucleophiles (e.g., Secondary amines): Governed by sterics, favoring attack at C3 (distal).

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways based on nucleophile choice.

Figure 1: Divergent reaction pathways for Chloromaleic Anhydride based on steric vs. electronic dominance.

Part 2: Experimental Protocols

Protocol A: Synthesis of Chloromaleic Mono-Esters

Objective: To synthesize the mono-alkyl ester of chloromaleic acid. This is typically an intermediate for polymerization or further esterification to diesters.

Materials:

-

Chloromaleic Anhydride (1.0 eq)

-

Alcohol (R-OH) (1.1 eq)

-

Triethylamine (Et3N) (0.1 eq - Catalyst)

-

Solvent: Toluene or Dichloromethane (DCM)

Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with Chloromaleic Anhydride (1.0 eq) and anhydrous Toluene (5 mL per mmol).

-

Addition: Add the Alcohol (1.1 eq) dropwise.

-

Catalysis: Add Triethylamine (0.1 eq). Note: Base catalysis accelerates ring opening but may shift regioselectivity toward the electronically activated C2 carbonyl.